Trimethylolethane tridecanoate

Catalog No.
S545898
CAS No.
67874-05-9
M.F
C35H66O6
M. Wt
582.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolethane tridecanoate

CAS Number

67874-05-9

Product Name

Trimethylolethane tridecanoate

IUPAC Name

[3-decanoyloxy-2-(decanoyloxymethyl)-2-methylpropyl] decanoate

Molecular Formula

C35H66O6

Molecular Weight

582.9 g/mol

InChI

InChI=1S/C35H66O6/c1-5-8-11-14-17-20-23-26-32(36)39-29-35(4,30-40-33(37)27-24-21-18-15-12-9-6-2)31-41-34(38)28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3

InChI Key

GCEHDURERRQQCZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Trimethylolethane tridecanoate; Trimethanol ethane tricaprate; EINECS 267-451-5.

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC

Description

The exact mass of the compound Trimethylolethane tridecanoate is 582.49 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trimethylolethane tridecanoate is an ester derived from trimethylolethane, a triol with three hydroxy functional groups, and tridecanoic acid, a fatty acid. The chemical structure of trimethylolethane is represented as C3H8O3\text{C}_3\text{H}_8\text{O}_3, while tridecanoic acid has the formula C13H26O2\text{C}_{13}\text{H}_{26}\text{O}_2. This compound is characterized by its unique properties that combine the functional characteristics of both the triol and the fatty acid, leading to applications in various fields, particularly in materials science and chemical manufacturing.

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, trimethylolethane tridecanoate can be hydrolyzed back into trimethylolethane and tridecanoic acid.
  • Transesterification: This process involves reacting trimethylolethane tridecanoate with another alcohol to form a different ester and release trimethylolethane.
  • Esterification: When trimethylolethane reacts with tridecanoic acid in the presence of an acid catalyst, it forms trimethylolethane tridecanoate while releasing water.

These reactions are essential for modifying the properties of the compound for specific applications.

The synthesis of trimethylolethane tridecanoate typically involves the esterification reaction between trimethylolethane and tridecanoic acid. The general steps include:

  • Preparation of Reactants: Trimethylolethane is prepared through a condensation reaction involving propionaldehyde and formaldehyde followed by a Cannizzaro reaction .
  • Esterification Reaction: Combine trimethylolethane with tridecanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to promote ester formation.
  • Purification: The product can be purified through distillation or recrystallization techniques to remove unreacted materials and by-products.

Trimethylolethane tridecanoate finds applications in several areas:

  • Lubricants: Due to its favorable viscosity characteristics, it is used as a synthetic lubricant.
  • Coatings: It serves as a plasticizer in coatings, enhancing flexibility and durability.
  • Resins: Used in producing alkyd and polyester resins that exhibit superior weather resistance.
  • Emulsifiers: It can act as an emulsifying agent in various formulations.

Research on the interactions involving trimethylolethane tridecanoate primarily focuses on its behavior in mixtures with other compounds. Studies may include:

  • Compatibility with Other Polymers: Understanding how it interacts with different polymer matrices during processing.
  • Chemical Stability: Assessing its stability under various environmental conditions (temperature, humidity) to predict performance in applications.

Further detailed interaction studies could provide insights into optimizing formulations for specific applications.

Several compounds share similarities with trimethylolethane tridecanoate due to their structural or functional characteristics. Here are some notable comparisons:

CompoundStructure TypeKey Features
TrimethylolpropaneTriolSimilar triol structure; used in resin production
Methyl TridecanoateFatty Acid EsterSimple methyl ester; lower molecular weight
Glycerol TristearateTriesterGlycerol-based; used in food and cosmetics
Pentaerythritol TetradecanoateTetraesterHigher molecular weight; used in coatings

Uniqueness of Trimethylolethane Tridecanoate

Trimethylolethane tridecanoate's uniqueness lies in its combination of a triol backbone with a long-chain fatty acid. This combination imparts distinct properties such as enhanced thermal stability, flexibility, and resistance to hydrolysis compared to simpler esters or other polyols. Its multifunctional nature allows it to serve diverse roles across different industrial applications effectively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

12.8

Exact Mass

582.49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

67874-05-9

Wikipedia

2-[(Decanoyloxy)methyl]-2-methylpropane-1,3-diyl didecanoate

General Manufacturing Information

Decanoic acid, 1,1'-[2-methyl-2-[[(1-oxodecyl)oxy]methyl]-1,3-propanediyl] ester: INACTIVE

Dates

Modify: 2024-02-18

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